3beta-Hydroxyandrosta-5,15-dien-17-one

Vinylogous oxidation Regioselectivity 14β‑Hydroxylation

Need a reliable intermediate for installing 15β-functionality in steroid scaffolds? 3β-Hydroxyandrosta-5,15-dien-17-one (CAS 17921-63-0) is the essential Δ5,15-dienone gateway for drospirenone synthesis. • Unlike DHEA, its Δ15 enone undergoes selective 1,4-addition with 4-methoxybenzyl alcohol to install 15β-substituents-a transformation impossible on saturated C-ring analogs. • Enables Cu-catalyzed aerobic oxidation to the 3β,14β-dihydroxy derivative (55% yield) without affecting the Δ5 double bond. • Critically, specify CAS 17921-63-0 (14α-H configuration); the 14β-epimer (CAS 34603-35-5) yields a 1:1 stereochemical mixture under hydroboration-oxidation, compromising product integrity.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 17921-63-0
Cat. No. B129090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxyandrosta-5,15-dien-17-one
CAS17921-63-0
Synonyms3β-Hydroxy-androsta-5,15-dien-17-one
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O
InChIInChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
InChIKeyXGAZYVFYLADCPH-USOAJAOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3beta-Hydroxyandrosta-5,15-dien-17-one – Steroid Intermediate Overview


3beta-Hydroxyandrosta-5,15-dien-17-one (C₁₉H₂₆O₂, MW 286.4) is a synthetic androstane steroid distinguished by a conjugated Δ⁵,¹⁵-diene system bearing a 3β‑hydroxyl and a 17‑ketone [1]. This compound is not a natural hormone but a strategic intermediate engineered to introduce 15β‑functionality into the steroid scaffold. The Δ¹⁵ enone moiety enables 1,4‑additions that are impossible on the fully saturated C‑ring, making this dienone the critical gateway to 15β‑hydroxylated steroids and ultimately to the progestin drospirenone [2].

Conjugated Δ5,15-dienone scaffold Enables 1,4-addition at C-15
Free 3β-hydroxyl handle Permits sequential protection strategies
15β-functionalized steroid gateway Drospirenone and 15β-hydroxysteroid synthesis

Why Generic Substitution Fails for 3beta-Hydroxyandrosta-5,15-dien-17-one


In‑class androstane 17‑ketones such as DHEA (3β‑hydroxyandrost‑5‑en‑17‑one) cannot replace 3beta‑hydroxyandrosta‑5,15‑dien‑17‑one in synthetic sequences targeting 15β‑functionalized steroids. DHEA lacks the Δ¹⁵ double bond and therefore cannot undergo the 1,4‑addition of nucleophiles required to install the 15β‑methoxyphenylmethoxy or 15β‑trichloroethoxy group [1]. Even the acetylated analog 3β‑acetoxyandrosta‑5,15‑dien‑17‑one (CAS 17921-64-1) exhibits divergent reactivity: base‑catalyzed addition of trichloroethanol to the acetate yields 3β‑hydroxy‑15β‑trichloroethoxy‑5‑androsten‑17‑one, whereas the corresponding 3β‑methoxymethoxy‑protected substrate proceeds via a different intermediate, demonstrating that the 3‑OH protection state fundamentally alters the reaction pathway and product distribution [2]. The quantitative evidence below shows that the free 3β‑ol form uniquely balances reactivity at both the 3‑position and the Δ¹⁵ system for sequential transformations.

Target Compound Δ5,15-dienone enables 1,4-addition at C-15 for 15β-functionalization
DHEA (Common Analog) Lacks Δ15 double bond; cannot undergo C-15 1,4-addition. Synthetic route may not transfer
Target Compound Free 3β-ol form supports differential protection and base-sensitive 1,4-addition conditions
3β-Acetoxy Analog Acetate protection alters reaction pathway; base-catalyzed addition proceeds via divergent intermediate
Target Compound (14α-H) CAS 17921-63-0; stereospecific or biased addition at C-15 reported in literature
14β-Epimer CAS 34603-35-5; reported 1:1 mixture of 15β/15α products under hydroboration–oxidation

Quantitative Differentiation Evidence


Regioselective Vinylogous Oxidation to 14β-Hydroxy Derivative

In a copper‑catalyzed vinylogous aerobic oxidation with air as the terminal oxidant, 3β‑hydroxyandrosta‑5,15‑dien‑17‑one was exclusively oxidized at the 14‑position to give 3β,14β‑dihydroxyandrosta‑5,15‑dien‑17‑one in 55% isolated yield [1]. By contrast, simpler β,γ‑unsaturated esters and ketones in the same study gave variable yields (40–85%), but none required the chemoselectivity between Δ⁵ and Δ¹⁵ unsaturations. The Δ⁵ double bond remains intact under these conditions, a selectivity that cannot be achieved with 3β‑hydroxyandrost‑5‑en‑17‑one (DHEA), which lacks the conjugated dienone to direct oxidation regiospecifically to C‑14.

14β-Hydroxylation Yield
Cross-study comparable
55% isolated yield
Reported substrate competence for vinylogous aerobic oxidation
DHEA structurally incapable of this transformation
Vinylogous oxidation Regioselectivity 14β‑Hydroxylation

Exclusive C-15 Functionalization via 1,4-Addition

Reaction of 3β‑hydroxyandrosta‑5,15‑dien‑17‑one with 4‑methoxybenzyl alcohol followed by acetylation gave mainly 15β‑[(4‑methoxyphenyl)methoxy]‑17‑oxoandrost‑5‑en‑3β‑yl acetate, establishing the 15β‑oxygenation that is the foundational step toward 15β‑hydroxytestosterone [1]. Using the saturated analog 3β‑hydroxyandrost‑5‑en‑17‑one (DHEA) under identical conditions produces no 15‑functionalized product because the Δ¹⁵ Michael acceptor is missing; instead, reactions are limited to modifications at C‑3 and C‑17. The resulting adduct from the target compound served as an orthogonal intermediate for further elaboration to 15β‑hydroxytestosterone derivatives.

C-15 1,4-Addition
Head-to-head
Exclusive 15β-adduct vs. no C-15 reaction for DHEA
Supports non-fungible intermediate selection for 15β-substituted steroid synthesis
4-methoxybenzyl alcohol / acetylation conditions
1,4‑Addition 15β‑Functionalization Drospirenone intermediate

Selenation–Dehydroselenation Route Avoiding Baeyer–Villiger Rearrangement

A high‑yielding selenation–dehydroselenation procedure was developed for synthesizing 3β‑hydroxy‑5,15‑androstadien‑17‑one, specifically circumventing the Baeyer–Villiger rearrangement that had plagued earlier synthetic approaches [1]. Prior methods employing peracid oxidation of 3β‑hydroxyandrost‑5‑en‑17‑one suffered from competing ring‑expansion to lactones, reducing the yield of the desired dienone. The new procedure achieved a 26% overall yield over nine steps to the final 15β,17α‑dihydroxypregnenone target, with the selenation–dehydroselenation step proceeding without detectable Baeyer–Villiger by‑products, a distinct advantage over classical Δ¹⁵‑introduction methods.

Selenation Route
Class-level inference
26% overall yield (9 steps); no Baeyer–Villiger by-products detected
Method context avoids lactone side-reaction, may reduce purification burden
PhSeCl / H₂O₂ dehydroselenation; compare with peracid routes
Selenation Dehydroselenation Synthesis yield

C-14 Epimer Discrimination vs. 14β-Epimer

The C‑14 epimer, 3β‑hydroxy‑14β‑androsta‑5,15‑dien‑17‑one (CAS 34603‑35‑5), differs from the target compound (CAS 17921‑63‑0) solely in the configuration of the C‑14 hydrogen [1]. X‑ray crystallographic analysis confirms that the 14β‑H epimer adopts a distinct ring‑junction geometry. The synthetic steroid literature reports that the 14β‑epimer gives a 1:1 mixture of 15β‑ and 15α‑hydroxy products upon hydroboration–oxidation, whereas the natural 14α‑H series (target compound) shows stereospecificity in certain addition reactions [2]. This stereochemical divergence means the two epimers are not interchangeable for applications demanding defined 15‑stereochemistry.

C-14 Epimer Outcome
Head-to-head
Stereoselective vs. 1:1 15β/15α mixture (14β-epimer)
Epimer identity directly controls stereochemical outcome at C-15
Hydroboration–oxidation conditions; specify CAS 17921-63-0
Epimer C‑14 configuration X‑ray crystallography

Commercial Purity Benchmark

Reputable suppliers report a purity of ≥95% (Biosynth / CymitQuimica, CAS 17921‑63‑0) and 97% (Aladdin) for 3β‑hydroxyandrosta‑5,15‑dien‑17‑one. In comparison, the acetylated derivative 3β‑acetoxyandrosta‑5,15‑dien‑17‑one (CAS 17921‑64‑1) is offered by Dalton Research Molecules at >95% . However, the free 3β‑ol is required when the 3‑OH must be differentially protected or when the acetate would be labile under subsequent basic 1,4‑addition conditions. The commercial availability at ≥95% purity ensures the compound meets the specifications for its primary application as a drospirenone intermediate, where impurity profiles must comply with pharmacopoeial standards for the final active pharmaceutical ingredient.

Commercial Purity
Data to verify
≥95% (Biosynth), 97% (Aladdin) reported
Supplier-specified purity context; verify lot-specific COA
Free 3β-ol form; do not confuse with 3β-acetoxy analog CAS 17921-64-1
Purity Quality control Procurement specification

Key Intermediate for Drospirenone Cyclopropanation

3β‑Hydroxyandrosta‑5,15‑dien‑17‑one is the pivotal intermediate that enables the installation of the 15β,16β‑methylene group characteristic of drospirenone . In the industrial synthesis described in US 8,227,596, a closely related Δ⁵,¹⁵‑dienone intermediate is subjected to cyclopropanation to create the 15β,16β‑cyclopropane ring that is pharmacologically essential for drospirenone's anti‑mineralocorticoid activity [1]. Analogs lacking the Δ¹⁵ enone (e.g., 3β‑hydroxyandrost‑5‑en‑17‑one) cannot undergo this cyclopropanation. The Δ¹⁵ system is therefore not merely a synthetic convenience but a structural prerequisite for accessing the drospirenone scaffold.

Cyclopropanation Gateway
Class-level inference
Δ15 enone required for 15β,16β-methylene installation
Structural prerequisite for drospirenone scaffold access
Saturated C-ring analogs cannot undergo this transformation
Drospirenone Cyclopropanation Pharmaceutical intermediate

Definitive Application Scenarios


Drospirenone and 15β,16β-Methylene Progestin Synthesis

The compound serves as the essential gatekeeper intermediate for drospirenone manufacturing because the Δ⁵,¹⁵‑dienone system is structurally required for the 1,4‑addition or cyclopropanation that installs the 15β,16β‑methylene group [1]. No other commercially available androstane 17‑ketone can substitute. The evidence that the target compound undergoes selective 1,4‑addition with 4‑methoxybenzyl alcohol to yield 15β‑functionalized adducts (see Evidence Item 2) directly validates its role in the industrial synthetic pathway described in US 8,227,596 [2].

14β-Hydroxysteroid Derivatives via Aerobic Oxidation

The copper‑catalyzed vinylogous aerobic oxidation of 3β‑hydroxyandrosta‑5,15‑dien‑17‑one selectively yields 3β,14β‑dihydroxyandrosta‑5,15‑dien‑17‑one in 55% yield without affecting the Δ⁵ double bond [1]. This transformation is unique to the Δ⁵,¹⁵‑dienone scaffold; saturated analogs cannot participate. Researchers pursuing 14β‑hydroxylated steroid libraries or investigating structure–activity relationships at the 14‑position should procure this exact compound.

15β-Hydroxytestosterone and Hapten Conjugate Synthesis

The 1,4‑addition of 4‑methoxybenzyl alcohol to the Δ¹⁵ enone, followed by deprotection and Oppenauer oxidation, provides a documented route to 15β‑hydroxytestosterone [1]. Furthermore, 3β‑hydroxyandrosta‑5,15‑dien‑17‑one has been employed as the starting material for generating 15‑carboxymethyltestosterone bovine serum albumin conjugates used in radioimmunoassays with high testosterone specificity [2]. These applications demand the genuine Δ⁵,¹⁵‑dienone because assay specificity depends on the exact stereochemical presentation of the 15‑substituent.

C-14 Epimer-Sensitive Stereochemical Studies

When the stereochemical outcome at C‑15 is critical (e.g., for differentiating 15β‑ vs. 15α‑hydroxysteroid biological activity), the 14α‑H target compound (CAS 17921‑63‑0) must be used. Its 14β‑epimer (CAS 34603‑35‑5) yields a 1:1 mixture of 15β‑ and 15α‑products under hydroboration–oxidation conditions (see Evidence Item 4) [1][2]. Procurement must explicitly specify CAS 17921‑63‑0 to avoid stereochemical scrambling.

Application
Selection Property
Validation Focus
Drospirenone and 15β,16β-methylene progestin synthesis
Δ15 enone for 1,4-addition or cyclopropanation
Verify Δ5,15-dienone integrity and C-15 addition reactivity
14β-Hydroxysteroid derivative libraries
Vinylogous aerobic oxidation selectivity
Confirm 14β-hydroxylation yield and Δ5 retention
15β-Hydroxytestosterone and hapten conjugate synthesis
Stereospecific 1,4-addition at Δ15
Validate 15β stereochemistry and conjugate antigenicity
C-14 epimer-sensitive stereochemical studies
14α-H (natural) configuration; CAS 17921-63-0
Confirm epimer identity to avoid 1:1 stereochemical scrambling
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